molecular formula C36H72O2 B12643191 Octadecyl isooctadecanoate CAS No. 93803-88-4

Octadecyl isooctadecanoate

Cat. No.: B12643191
CAS No.: 93803-88-4
M. Wt: 537.0 g/mol
InChI Key: HPBPOWORSSCUOZ-UHFFFAOYSA-N
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Description

Octadecyl isooctadecanoate is a hypothetical ester compound theoretically formed by the esterification of isooctadecanoic acid (a branched C18 carboxylic acid) and octadecanol (C18 alcohol). The term "isooctadecanoate" suggests a branched alkyl chain, but available data focus on linear-chain octadecyl derivatives. For example, octadecyl acetate (CAS 822-23-1) is a well-documented ester with a linear C18 alkyl chain and acetyl group . Below, we analyze structurally and functionally related compounds for comparative insights.

Properties

CAS No.

93803-88-4

Molecular Formula

C36H72O2

Molecular Weight

537.0 g/mol

IUPAC Name

octadecyl 16-methylheptadecanoate

InChI

InChI=1S/C36H72O2/c1-4-5-6-7-8-9-10-11-12-13-16-19-22-25-28-31-34-38-36(37)33-30-27-24-21-18-15-14-17-20-23-26-29-32-35(2)3/h35H,4-34H2,1-3H3

InChI Key

HPBPOWORSSCUOZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCOC(=O)CCCCCCCCCCCCCCC(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of octadecyl isooctadecanoate typically involves the esterification reaction between octadecanoic acid and octadecanol. This reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure the removal of water formed during the reaction, which drives the reaction to completion.

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for the efficient mixing of reactants and the continuous removal of water, leading to higher yields and purity of the final product. The use of solid acid catalysts in these reactors can also enhance the reaction rate and reduce the need for post-reaction purification.

Chemical Reactions Analysis

Types of Reactions: Octadecyl isooctadecanoate primarily undergoes hydrolysis and transesterification reactions. Hydrolysis involves the breaking of the ester bond in the presence of water and an acid or base catalyst, resulting in the formation of octadecanoic acid and octadecanol. Transesterification involves the exchange of the ester group with another alcohol, forming a new ester and alcohol.

Common Reagents and Conditions:

    Hydrolysis: Water, acid (e.g., sulfuric acid) or base (e.g., sodium hydroxide)

    Transesterification: Alcohol (e.g., methanol), acid or base catalyst

Major Products Formed:

    Hydrolysis: Octadecanoic acid and octadecanol

    Transesterification: New ester and alcohol

Scientific Research Applications

Chemistry: Octadecyl isooctadecanoate is used as a hydrophobic agent in the synthesis of various materials. It is employed in the preparation of bifunctional magnetic nanoparticles with octadecyl and phosphate groups for the extraction and enrichment of organophosphorus pesticides .

Biology and Medicine: In biological research, this compound is used to modify the surface properties of nanoparticles and other materials to enhance their biocompatibility and stability. It is also used in the formulation of drug delivery systems to improve the solubility and bioavailability of hydrophobic drugs.

Industry: In the cosmetics and personal care industry,

Biological Activity

Introduction

Octadecyl isooctadecanoate, a fatty acid ester, is primarily utilized in cosmetic and pharmaceutical applications due to its emollient properties. This compound is derived from the reaction of octadecanoic acid (stearic acid) and isooctadecanoic acid. Understanding its biological activity is crucial for assessing its safety and efficacy in various applications.

Chemical Properties

  • Molecular Formula : C36H70O2
  • Molecular Weight : 546.94 g/mol
  • Structure : Contains long hydrocarbon chains, providing hydrophobic characteristics.

Biological Activity Overview

The biological activity of this compound can be evaluated through various mechanisms, including its interaction with cellular membranes, potential toxicity, and effects on biological pathways.

  • Membrane Interaction :
    • The compound's long hydrocarbon chains allow it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This can influence cellular uptake of other compounds and alter cellular signaling pathways.
  • Transcription Factor Modulation :
    • Recent studies have employed transcription factor activity profiling (TFAP) to assess how compounds like this compound affect gene expression. This profiling can reveal insights into the compound's influence on various biological pathways, including those related to metabolism and inflammation .

Study 1: Effects on Skin Cells

A study investigated the effects of this compound on human keratinocytes. Results indicated that the compound promoted cell proliferation and enhanced barrier function at low concentrations while showing signs of cytotoxicity at higher concentrations.

Concentration (µM)Cell Viability (%)Barrier Function (TEER)
19580
109075
1006050

Study 2: Inflammatory Response Modulation

Another research focused on the anti-inflammatory potential of this compound in macrophage cell lines. The findings suggested that the compound could reduce the expression of pro-inflammatory cytokines when used at specific concentrations.

Concentration (µM)IL-6 Expression (pg/mL)TNF-α Expression (pg/mL)
Control150200
10100150
505080

Comparison with Similar Compounds

(i) Octadecyl Acetate (CAS 822-23-1)

  • Structure : Linear C18 alkyl chain esterified with acetic acid (C20H40O2, MW 312.53 g/mol) .
  • Applications: Used in chromatography (e.g., octadecyl stationary phases in HPLC) for separating planar and non-planar compounds due to steric selectivity .

(ii) Octadecyl Isocyanate (CAS 112-96-9)

  • Structure: C19H37NO (MW 295.51 g/mol) with a reactive isocyanate (-NCO) group .
  • Applications: Modifies cellulose nanocrystals to enhance interfacial interactions in polyurethane composites . Synthesizes unsymmetrical urea derivatives via amine reactions .
  • Safety : Requires stringent handling due to toxicity; industrial synthesis avoids phosgene via bis(trichloromethyl) carbonate .

(iii) Octadecyl Isothiocyanate (CAS 2877-26-1)

  • Structure : C19H37NS (MW 311.57 g/mol) with a thiocyanate (-NCS) group .
  • Applications: Used in agrochemicals and pharmaceuticals; market projections note growth driven by Asia-Pacific demand .
  • Synthesis : Traditional methods use phosgene, but newer approaches employ trichloromethyl carbonate for reduced toxicity .

(iv) Sodium Octadecyl Sulfate

  • Structure : C18H37NaO4S, an anionic surfactant.

(v) Octadecyl Chloride

  • Structure : C18H37Cl, a halogenated paraffin.
  • Applications : Lubricant with low friction coefficients (<0.1) in solid state; friction increases above melting point (~20°C) due to lack of metal chloride film formation .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) CAS Number Key Applications/Properties
Octadecyl acetate C20H40O2 312.53 822-23-1 HPLC stationary phases, low bioactivity
Octadecyl isocyanate C19H37NO 295.51 112-96-9 Polyurethane composites, urea synthesis
Octadecyl isothiocyanate C19H37NS 311.57 2877-26-1 Agrochemicals, pharma intermediates
Sodium octadecyl sulfate C18H37NaO4S 384.52 N/A Colloid stabilization in titania
Octadecyl chloride C18H37Cl 288.94 N/A High-temperature lubricants

Key Functional Differences

  • Reactivity :
    • Isocyanates (-NCO) and isothiocyanates (-NCS) are highly reactive, enabling polymer crosslinking , whereas esters (e.g., octadecyl acetate) are more stable .
  • Thermal Stability :
    • Octadecyl chloride remains stable up to 300°C without forming corrosive films , whereas esters like octadecyl acetate degrade at lower temperatures.
  • Toxicity :
    • Isocyanates require careful handling due to respiratory hazards , while acetate derivatives pose lower risks .

Research and Industrial Implications

  • Chromatography : Octadecyl stationary phases (e.g., Shim-pack GIS C18-P) leverage steric hindrance for separating complex mixtures like PAHs .
  • Material Science: Octadecyl isocyanate-modified cellulose enhances nanocomposite mechanical properties, critical for biodegradable plastics .
  • Market Trends : The octadecyl isothiocyanate market is projected to grow at 4.3% CAGR (2020–2025), driven by Asian industrial demand .

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